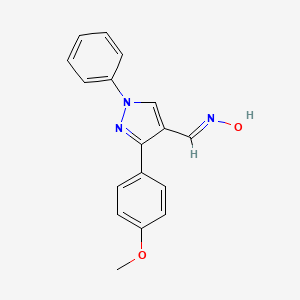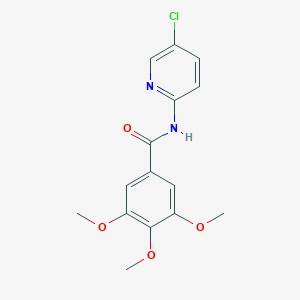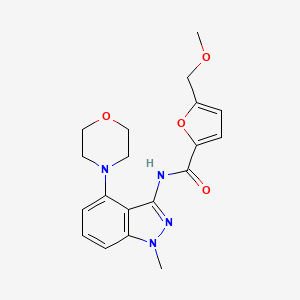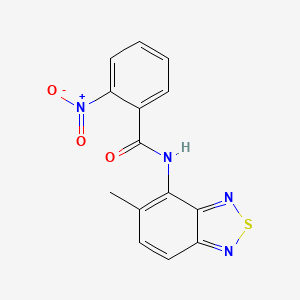![molecular formula C16H13BrN4OS B5556780 4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation of azides and alkynes, a reaction known as the click chemistry, or through the cyclization of thiosemicarbazides under alkaline conditions. For instance, a related compound was synthesized by treating a precursor with benzyl bromide, indicating the use of nucleophilic substitution reactions in the synthesis of triazole derivatives (Hakobyan et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can exhibit tautomeric forms due to the nitrogen atoms' ability to donate and accept protons. The structural analysis often involves X-ray diffraction techniques and density functional theory (DFT) calculations to understand the conformation and electronic distribution within the molecule (Sahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, altering their chemical properties and potential applications. For example, the functionalization of triazole thiols through aminomethylation and cyanoethylation reactions has been investigated for their impact on biological properties (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are often studied using spectroscopic techniques and thermal analysis to understand the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including their reactivity, stability, and electronic structure, are essential for their biological activity and interaction with other molecules. The electronic properties, such as HOMO-LUMO gap and molecular electrostatic potential, can be analyzed through DFT studies to predict the compound's reactivity and interaction potential (Srivastava et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
One significant area of research is the exploration of the anticancer potential of triazole derivatives, including compounds similar to the one . Bekircan et al. (2008) synthesized a series of triazole derivatives and evaluated their anticancer activity against a variety of cancer cell lines. Their findings suggest that these compounds, by virtue of their structural features, may have potential as anticancer agents, offering a promising avenue for further research in cancer therapy Bekircan, Kucuk, Kahveci, & Bektaş, 2008.
Corrosion Inhibition
Another application of triazole derivatives is in corrosion inhibition. Ansari, Quraishi, and Singh (2014) investigated Schiff's bases of triazole for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their research indicated that these compounds could significantly reduce corrosion, which has practical implications in industries where metal preservation is critical Ansari, Quraishi, & Singh, 2014.
Material Science and Surface Analysis
In material science, triazole derivatives have been studied for their intermolecular interactions and potential in modifying material properties. Shukla et al. (2014) synthesized and characterized biologically active triazole derivatives, providing insights into their structural and interactional dynamics through crystallography and thermal techniques. Such studies contribute to a deeper understanding of these compounds' potential in various material science applications Shukla, Mohan, Vishalakshi, & Chopra, 2014.
Synthesis and Characterization
Research also delves into the synthesis and characterization of triazole derivatives to understand their properties better. Ghammamy and Sedaghat (2013) explored the synthesis of an azomethine derivative of triazole and its complexes, providing foundational knowledge on the structural and spectral properties of such compounds. This work is crucial for designing new compounds with tailored properties for specific applications Ghammamy & Sedaghat, 2013.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4OS/c17-13-8-6-12(7-9-13)10-18-21-15(19-20-16(21)23)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,23)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBFBOMSPIWTGM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)


![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![5-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5556768.png)

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)